tBuBrettPhos Pd G3
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Overview
Description
TBuBrettPhos Pd G3 is a third-generation (G3) Buchwald precatalyst . It can be used in cross-coupling reactions for the formation of C-C, C-N, C-O, C-F, C-CF3, and C-S bonds . It is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents .
Synthesis Analysis
This compound has been used as a precatalyst for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester . It may also be used to catalyze the conversion of aryl halides to phenols in the presence of benzaldoxime as a hydroxide surrogate .Molecular Structure Analysis
The empirical formula of this compound is C44H62NO5PPdS . Its molecular weight is 854.43 .Chemical Reactions Analysis
This compound has been used as a precatalyst for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester . It may also be used to catalyze the conversion of aryl halides to phenols in the presence of benzaldoxime as a hydroxide surrogate .Physical and Chemical Properties Analysis
This compound is a solid substance . It is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents . The melting point is 119-131°C .Scientific Research Applications
Cross-Coupling of (Hetero)Aryl Bromides with Fluorinated Alcohols : tBuBrettPhos Pd G3 is used as a precatalyst in the Pd-catalyzed coupling of (hetero)aryl bromides with fluorinated alcohols. This method is notable for its short reaction time, excellent functional group tolerance, and compatibility with various (hetero)arenes, making it a valuable tool in synthesizing 18F-labeled trifluoroethyl ethers (Szpera et al., 2020).
Thioetherification of Aryl Halides with Thioacetates : In a palladium-catalyzed cross-coupling process, this compound was identified as a unique catalyst, enabling high-yield production of thioarene products under mild conditions. This application underscores its utility in the creation of more lab-friendly reagents (Hopkins et al., 2022).
Amination of Unprotected Five-Membered Heterocyclic Bromides : this compound facilitates the palladium-catalyzed amination of bromoimidazoles and bromopyrazoles. This method is efficient in preparing a broad scope of aminoimidazoles and aminopyrazoles in moderate to excellent yields (Su et al., 2014).
Hydroxylation of Aryl and Heteroaryl Halides : A method using this compound as a part of a palladium precatalyst enables the hydroxylation of aryl and heteroaryl halides. This process allows for the cross-coupling of potassium and cesium hydroxides with (hetero)aryl halides, yielding various phenols and hydroxylated heteroarenes in high to excellent yield (Cheung et al., 2014).
Palladium-Catalyzed N-Arylation of Cyclopropylamines : this compound is used in the arylation of cyclopropylamine and N-arylcyclopropylamines, producing a wide range of (hetero)arylated cyclopropylanilines in high yields. This method is notable for its tolerance of various functional groups and heterocycles, highlighting its versatility in synthesizing arylated cyclopropylamines, a motif found in prominent drug molecules (Gildner et al., 2016).
Mechanism of Action
Target of Action
tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst . Its primary targets are the reactants involved in cross-coupling reactions, specifically those forming C-C, C–N, C–O, C–F, C–CF3, and C–S bonds .
Mode of Action
The compound acts as a precatalyst, facilitating the formation of these bonds through its interaction with the reactants . It efficiently forms the active catalytic species and accurately controls the ligand: palladium ratio .
Biochemical Pathways
This compound is involved in various cross-coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the formation of complex organic compounds.
Result of Action
The result of this compound’s action is the efficient formation of desired bonds in cross-coupling reactions . For example, it has been used as a precatalyst for the N-arylation of amino acid
Safety and Hazards
Direct contact or inhalation of large amounts of tBuBrettPhos Pd G3 may lead to symptoms of poisoning, such as difficulty breathing, chest tightness, nausea, vomiting, and headache . It may also cause irritation to the eyes, skin, and respiratory tract . After contact, the affected area should be immediately rinsed with clean water, and medical help should be sought .
Future Directions
Biochemical Analysis
Biochemical Properties
tBuBrettPhos Pd G3 has been used as a precatalyst for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester . It may also be used to catalyze the conversion of aryl halides to phenols in the presence of benzaldoxime as a hydroxide surrogate .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a precatalyst in cross-coupling reactions. It aids in the formation of various types of bonds, including C-C, C–N, C–O, C–F, C–CF3, and C–S bonds .
Temporal Effects in Laboratory Settings
It is known to be air-, moisture-, and thermally-stable , suggesting that it may have a long shelf-life and remain effective over extended periods.
Properties
IUPAC Name |
ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLHIPFGYVFUGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63NO5PPdS- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1536473-72-9 |
Source
|
Record name | (2'-Amino-2-biphenylyl)palladium(1+) methanesulfonate - bis(2-methyl-2-propanyl)(2',4',6'-triisopropyl-3,6-dimethoxy-2-biphenylyl)phosphine (1:1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What types of reactions is tBuBrettPhos Pd G3 known to catalyze effectively?
A1: this compound is a highly effective catalyst for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds in organic molecules.
- C-O bond formation: The research demonstrates its efficiency in synthesizing fluorinated alkyl aryl ethers via the cross-coupling of (hetero)aryl bromides with fluorinated alcohols. [] This reaction is particularly useful for preparing compounds relevant to medicinal chemistry and materials science, as the incorporation of fluorine can significantly alter a molecule's properties.
- C-S bond formation: this compound demonstrates unique catalytic activity in facilitating the thioetherification of aryl halides with thioacetates. [] This method offers a mild and efficient route to thioarenes, which are important structural motifs in various pharmaceuticals and agrochemicals.
Q2: What makes this compound particularly suitable for these reactions compared to other catalysts?
A2: While a definitive answer would require further research, the provided studies highlight some key advantages:
- High selectivity: In both papers, this compound demonstrates a high degree of selectivity for the desired cross-coupling products, minimizing unwanted side reactions. [, ] This selectivity is crucial for achieving high yields and simplifying the purification process.
- Mild reaction conditions: The reactions catalyzed by this compound proceed efficiently under relatively mild conditions, often requiring lower temperatures and shorter reaction times compared to other methods. [, ] This mildness makes it a more sustainable and practical choice for synthesizing complex molecules, especially those containing sensitive functional groups.
- Broad substrate scope: The research suggests this compound exhibits good functional group tolerance and compatibility with a variety of (hetero)aryl bromides and thioacetates. [, ] This versatility broadens its applications in synthesizing diverse libraries of organic compounds for drug discovery and materials science.
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